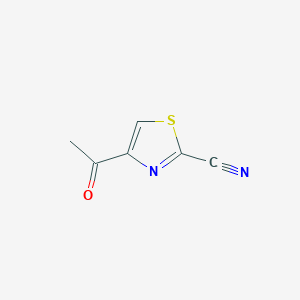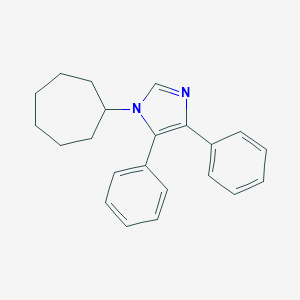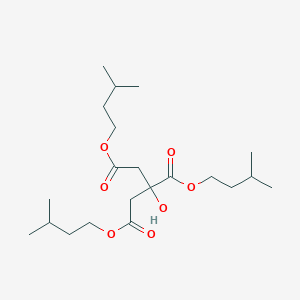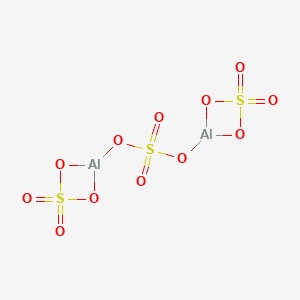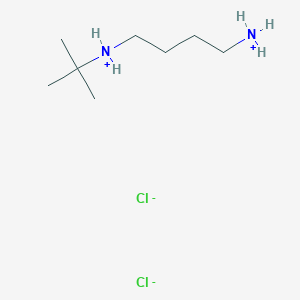
Dibutadiamin dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutadiamin dihydrochloride is a synthetic compound known for its significant applications in the field of medicine, particularly in the treatment of heart-related conditions. It is a beta-1 agonist catecholamine that has cardiac stimulant action without evoking vasoconstriction or tachycardia .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutadiamin dihydrochloride involves several steps. One common method includes the reaction of anisyl acetone with an acid or acid hydrogenation donor, a catalyst, and 3,4-dimethoxy phenethylamine in an organic solvent. The mixture is reacted for 1-5 hours at 30-40°C, followed by cooling and filtration. The pH is adjusted to 7-8 using sodium hydroxide, and the organic phase is washed and distilled. The concentrate is then recrystallized and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the stability and purity of the compound .
化学反応の分析
Types of Reactions: Dibutadiamin dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols .
科学的研究の応用
Dibutadiamin dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
作用機序
Dibutadiamin dihydrochloride exerts its effects by directly stimulating beta-1 receptors of the heart. This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output. The compound’s action is primarily mediated through the activation of the beta-adrenoceptors, resulting in enhanced cardiac performance .
類似化合物との比較
Dopamine: Another catecholamine with similar cardiac stimulant properties but also acts on dopamine receptors.
Isoproterenol: A non-selective beta-adrenergic agonist with broader effects on the cardiovascular system.
Uniqueness: Dibutadiamin dihydrochloride is unique in its selective action on beta-1 receptors, which allows it to increase cardiac output without significantly affecting heart rate or causing vasoconstriction. This makes it particularly useful in clinical settings where precise control of cardiac function is required .
特性
CAS番号 |
1867-72-7 |
|---|---|
分子式 |
C8H22Cl2N2 |
分子量 |
217.18 g/mol |
IUPAC名 |
N'-tert-butylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |
InChIキー |
JFKDTPNZOJXSNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |
正規SMILES |
CC(C)(C)NCCCCN.Cl.Cl |
同義語 |
CI-505 dibutadiamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


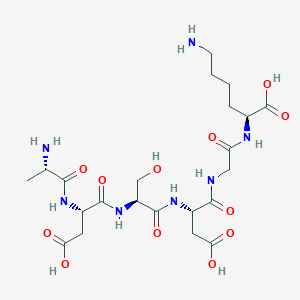
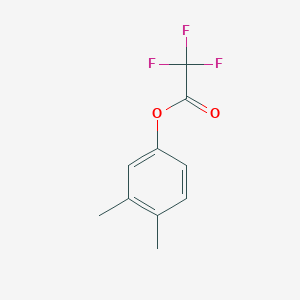
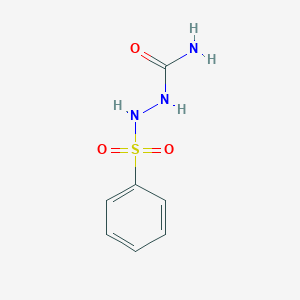
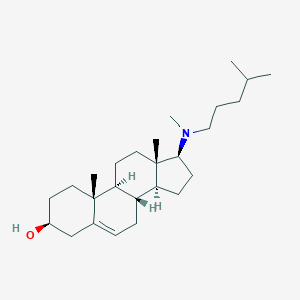
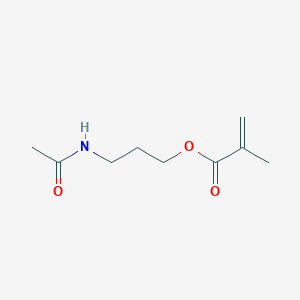
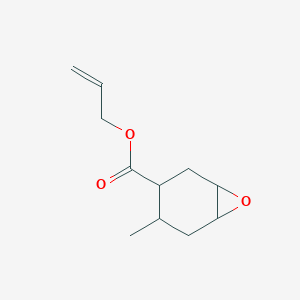
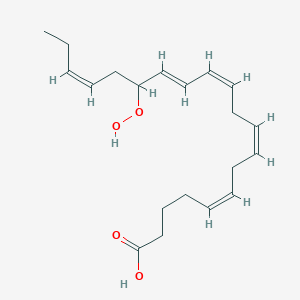
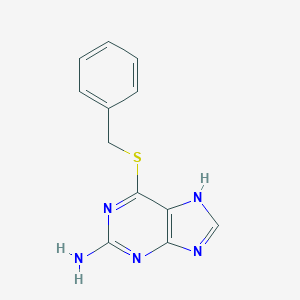
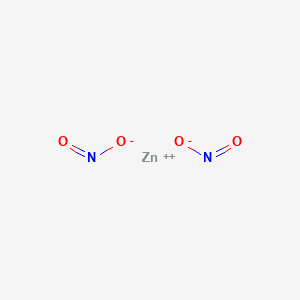
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
